molecular formula C16H15N3O5S B410791 N'-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-NITROBENZOHYDRAZIDE

N'-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-NITROBENZOHYDRAZIDE

Cat. No.: B410791
M. Wt: 361.4g/mol
InChI Key: GEFFHOIDNYAXOI-UHFFFAOYSA-N
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Description

N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide is a complex organic compound with a unique structure that includes nitro, methoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid . This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the desired benzohydrazide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide is unique due to the presence of the benzohydrazide moiety, which can participate in a variety of chemical reactions and interactions

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N'-(4-nitrobenzoyl)benzohydrazide

InChI

InChI=1S/C16H15N3O5S/c1-24-14-9-12(25-2)7-8-13(14)16(21)18-17-15(20)10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)

InChI Key

GEFFHOIDNYAXOI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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